Cloral betaine

Beschreibung

Eigenschaften

CAS-Nummer |

2218-68-0 |

|---|---|

Molekularformel |

C7H14Cl3NO4 |

Molekulargewicht |

282.5 g/mol |

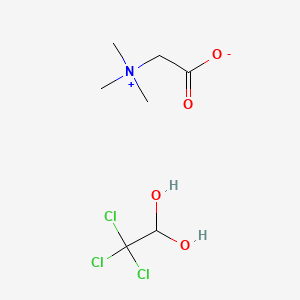

IUPAC-Name |

2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H |

InChI-Schlüssel |

ONAOIDNSINNZOA-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |

Kanonische SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |

Aussehen |

Solid powder |

melting_point |

122.5-124.4 |

Andere CAS-Nummern |

2218-68-0 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chloral betaine; Cloral betaina; Cloralum betainum; Somilan; Somnalchlor |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Chloral Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral betaine, also known as cloral betaine, is a sedative-hypnotic drug that has been in clinical use for decades.[1] It is a chemical complex of chloral hydrate and betaine (trimethylglycine).[1] This technical guide provides a comprehensive overview of the chemical properties and structure of chloral betaine, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identification

Chloral betaine is a salt-like complex formed between chloral hydrate and betaine. The structure is characterized by an ionic interaction between the carboxylate group of betaine and the hydrated chloral molecule.

Table 1: Structural and Identification Data for Chloral Betaine

| Identifier | Value | Reference |

| IUPAC Name | 2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate | [2] |

| CAS Number | 2218-68-0 | [3] |

| Molecular Formula | C₇H₁₄Cl₃NO₄ | [2] |

| SMILES | C--INVALID-LINK--(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O | [1] |

| InChI Key | ONAOIDNSINNZOA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of chloral betaine are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Chloral Betaine

| Property | Value | Reference |

| Molecular Weight | 282.55 g/mol | [3] |

| Melting Point | 122.5-124.5 °C | [3] |

| Boiling Point | Decomposes upon heating. | N/A |

| Solubility | Soluble in water and ethanol. | [4] |

| pKa | Data not available. | N/A |

| Appearance | Colorless prisms or white crystalline powder. | [5] |

Experimental Protocols

Synthesis of Chloral Betaine

A common method for the synthesis of chloral betaine involves the direct reaction of chloral hydrate with betaine hydrate.[4]

Protocol:

-

An intimate mixture of betaine hydrate (67.5 g) and chloral hydrate (100 g) is prepared.

-

The mixture is warmed to approximately 60°C, at which point an exothermic reaction occurs, and the mixture becomes a paste.

-

The paste is stirred at 60°C for 30 minutes.

-

Upon cooling, the residue solidifies.

-

The solid product is then recrystallized from a small amount of water to yield hard, colorless prisms of chloral betaine.[4]

Analytical Methods

The analysis of chloral betaine can be challenging due to its nature as a complex. In solution, it readily dissociates into chloral hydrate and betaine.[6] Therefore, analytical methods often focus on the quantification of its active component, chloral hydrate, or its main metabolite, trichloroethanol.

High-Performance Liquid Chromatography (HPLC) for Chloral Hydrate:

-

Principle: Reversed-phase HPLC can be used for the determination of chloral hydrate, often requiring a derivatization step to enhance detection.

-

Derivatization Reagent: 1,2-benzenedithiol can be used as a derivatization reagent.

-

Detection: UV detection at 220 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Trichloroethanol:

-

Principle: GC-MS is a sensitive method for the detection and quantification of trichloroethanol, the primary active metabolite of chloral hydrate, in biological samples.

-

Sample Preparation: Blood, urine, or stomach contents can be analyzed.

-

Quantification: The method can quantify trichloroethanol levels to assess exposure and metabolism.[8]

Mechanism of Action and Metabolism

Chloral betaine functions as a prodrug for chloral hydrate. Following oral administration, it dissociates in the gastrointestinal tract to release chloral hydrate and betaine.[6]

dot

Caption: Metabolic pathway of chloral betaine.

The hypnotic and sedative effects are primarily due to trichloroethanol, a metabolite of chloral hydrate.[1] Trichloroethanol potentiates the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[6]

Experimental Workflows

The development and quality control of pharmaceutical formulations containing chloral betaine involve a series of experimental workflows.

dot

Caption: General workflow for pharmaceutical analysis.

Conclusion

This technical guide has summarized the key chemical properties and structural aspects of chloral betaine. The information provided, including identification data, physicochemical properties, synthesis protocols, and an overview of its mechanism of action, serves as a foundational resource for professionals in the pharmaceutical sciences. While quantitative data for some properties remain elusive due to the compound's nature, the compiled information offers a robust starting point for further research and development activities involving chloral betaine.

References

- 1. Chloral betaine - Wikipedia [en.wikipedia.org]

- 2. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloral Betaine [drugfuture.com]

- 4. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Chloral hydrate overdose: trichloroethanol detection by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Preparation of Chloral Betaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of Chloral betaine, a sedative-hypnotic agent. The document details the primary synthetic routes, including the direct reaction of betaine with chloral hydrate and an alternative method starting from betaine hydrochloride. It offers in-depth experimental protocols, quantitative data on reaction parameters, and key physical and chemical properties of the compound. Visual diagrams illustrating the synthetic workflow and chemical reaction are included to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceutical compounds.

Introduction

Chloral betaine, with the chemical formula C₇H₁₄Cl₃NO₄, is a complex of chloral hydrate and betaine.[1][2] It functions as a prodrug, releasing chloral hydrate upon ingestion, which is then metabolized to the active hypnotic agent, trichloroethanol.[2] This compound offers the therapeutic effects of chloral hydrate in a solid dosage form, mitigating the unpleasant taste and odor associated with liquid chloral hydrate.[3] This guide focuses on the chemical synthesis and purification of Chloral betaine, providing detailed methodologies for laboratory and potential scale-up applications.

Chemical Synthesis

The primary and most direct method for the synthesis of Chloral betaine involves the reaction of betaine (or its hydrate) with chloral hydrate. An alternative route utilizes betaine hydrochloride as the starting material.

Synthesis from Betaine/Betaine Hydrate and Chloral Hydrate

This method relies on the exothermic reaction between equimolar amounts of betaine (or betaine hydrate) and chloral hydrate.[3] The reaction can be initiated by gentle heating, and the product is readily isolated by crystallization.

Synthesis from Betaine Hydrochloride

An alternative synthesis route begins with betaine hydrochloride. The hydrochloride salt is first neutralized using a base, such as sodium carbonate, to generate free betaine in situ. This is then reacted with chloral hydrate to yield Chloral betaine.[3]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of Chloral betaine.

Protocol 1: Synthesis from Betaine Hydrate and Chloral Hydrate

Materials:

-

Betaine Hydrate

-

Chloral Hydrate

-

Water or Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, intimately mix betaine hydrate and chloral hydrate in approximately equimolar amounts.

-

Gently warm the mixture to approximately 60°C with constant stirring. An exothermic reaction will occur, and the mixture will become a paste.[3]

-

Continue stirring at 60°C for 30 minutes to ensure the reaction goes to completion.[3]

-

Allow the reaction mixture to cool to room temperature, during which it will solidify.

-

Purify the crude product by recrystallization from a minimal amount of hot water or ethanol.

-

Cool the solution slowly to induce the formation of hard, colorless prisms of Chloral betaine.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis from Anhydrous Betaine and Chloral Hydrate

This procedure is identical to Protocol 1, with the substitution of anhydrous betaine for betaine hydrate. The product can be effectively crystallized from ethanol.[3]

Protocol 3: Synthesis from Betaine Hydrochloride

Materials:

-

Betaine Hydrochloride

-

Sodium Carbonate

-

Chloral Hydrate

-

Water

Procedure:

-

Dissolve betaine hydrochloride in a minimal amount of water.

-

Add a molar equivalent of sodium carbonate to the solution to neutralize the hydrochloric acid. Gently warm the solution to facilitate the evolution of carbon dioxide.[3]

-

Once the gas evolution ceases, add a molar equivalent of chloral hydrate to the solution.

-

Warm the reaction mixture to 70-80°C for 10 minutes.[3]

-

Cool the solution overnight at 0°C to induce crystallization of the product.[3]

-

Purify the product by recrystallization from a minimal amount of hot water.

-

Collect the crystals by filtration, wash with cold water, and dry.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of Chloral betaine.

Table 1: Reactant Quantities for Chloral Betaine Synthesis

| Synthesis Method | Starting Material 1 | Quantity (g) | Starting Material 2 | Quantity (g) |

| From Betaine Hydrate | Betaine Hydrate | 67.5 | Chloral Hydrate | 100 |

| From Anhydrous Betaine | Anhydrous Betaine | 58.5 | Chloral Hydrate | 100 |

| From Betaine HCl | Betaine Hydrochloride | 15.4 | Sodium Carbonate | 6.0 |

| (after neutralization) | Chloral Hydrate | 16.6 |

Data sourced from US Patent 3,028,420.[3]

Table 2: Physical and Chemical Properties of Chloral Betaine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄Cl₃NO₄ | [1] |

| Molecular Weight | 282.55 g/mol | [1] |

| Melting Point | 122.5 - 124.5 °C | [1][3] |

| Appearance | Hard, colorless prisms | [3] |

| CAS Number | 2218-68-0 | [1] |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Chloral betaine.

Caption: Workflow for the synthesis of Chloral betaine.

Chemical Reaction

The diagram below depicts the chemical reaction for the formation of Chloral betaine from betaine and chloral hydrate.

Caption: Formation of Chloral betaine.

Conclusion

The synthesis of Chloral betaine is a straightforward process that can be achieved through the direct reaction of its constituent components. The methodologies presented in this guide, derived from established literature, provide a solid foundation for the laboratory preparation of this compound. The provided quantitative data and visual diagrams are intended to facilitate a deeper understanding of the synthesis process for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, which are critical considerations for pharmaceutical applications.

References

A-Technical-Guide-on-the-Discovery-and-History-of-Chloral-Betaine-in-Pharmacology

Introduction

Chloral betaine, a sedative-hypnotic drug, represents a significant development in the quest for safer and more palatable alternatives to chloral hydrate. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of chloral betaine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of chloral betaine is intrinsically linked to the history of its precursor, chloral hydrate.

-

Chloral Hydrate's Emergence: Chloral hydrate was first synthesized in 1832 by Justus von Liebig.[1][2] Its sedative properties were later recognized by Rudolf Buchheim in 1861 and extensively detailed by Oscar Liebreich in 1869.[1][2] This made it one of the earliest synthetic hypnotics and led to its widespread use in the late 19th and early 20th centuries.[1][2][3]

-

The Need for an Alternative: Despite its efficacy, chloral hydrate's clinical use was hampered by its unpleasant taste and odor, as well as its tendency to cause gastric irritation.[4] This prompted researchers to seek derivatives that would retain the therapeutic effects while improving patient compliance.

-

The Innovation of Chloral Betaine: In 1963, Mead Johnson introduced chloral betaine in the United States.[5][6] This compound is a complex of chloral hydrate and betaine (trimethylglycine), a naturally occurring and physiologically inactive substance.[4][5][6] The key innovation was the creation of a solid, crystalline compound that was odorless and more palatable than chloral hydrate.[4] Upon ingestion, chloral betaine dissociates in the stomach, releasing chloral hydrate.[7]

Pharmacology

The pharmacological effects of chloral betaine are primarily attributable to its active metabolite, trichloroethanol.

Mechanism of Action

Chloral betaine itself is a prodrug. Its therapeutic activity is realized through the following metabolic cascade:

-

Dissociation: In the acidic environment of the stomach, chloral betaine dissociates into chloral hydrate and betaine.[7]

-

Metabolism: Chloral hydrate is rapidly absorbed and metabolized in the liver and erythrocytes to its principal active metabolite, trichloroethanol.[3] A smaller fraction is oxidized to the inactive metabolite, trichloroacetic acid.[3]

-

GABAergic Modulation: Trichloroethanol is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9] It binds to a site on the GABA-A receptor complex, enhancing the effect of GABA.[9][10] This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane.[8][10][11] This neuronal inhibition produces the sedative and hypnotic effects.[11]

Pharmacokinetics

The pharmacokinetic profile of chloral betaine is essentially that of chloral hydrate following its release.

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 0.61 L/kg | [7] |

| Plasma Protein Binding | 35% | [7] |

| Metabolism | Hepatic | [7] |

| Renal Excretion | 40% | [7] |

| Plasma Half-life (Chloral Hydrate) | 4-5 minutes | [7] |

| Terminal Half-life (Trichloroethanol) | ~8-13 hours | [12] |

| Terminal Half-life (Trichloroacetic Acid) | ~4-5 days | [12] |

Experimental Protocols

Synthesis of Chloral Betaine

A common method for the synthesis of chloral betaine involves the direct reaction of chloral hydrate with betaine.

Materials:

-

Betaine hydrate or anhydrous betaine

-

Chloral hydrate

-

Water or ethanol (for crystallization)

Procedure (based on Petrow et al., 1962): [4]

-

An intimate mixture of betaine hydrate (e.g., 67.5 g) and chloral hydrate (e.g., 100 g) is prepared.

-

The mixture is gently warmed to approximately 60°C, at which point an exothermic reaction occurs, and the mixture becomes pasty.

-

The mixture is stirred at 60°C for 30 minutes to ensure the completion of the reaction.

-

Upon cooling, the resulting solid residue is crystallized from a minimal amount of a suitable solvent, such as water or ethanol.

-

The product separates as hard, colorless prisms.

In Vivo Assessment of Sedative/Hypnotic Effects (Animal Model)

This protocol outlines a general procedure for evaluating the sedative effects of chloral betaine in rodents.

Materials:

-

Chloral betaine

-

Vehicle (e.g., saline, distilled water)

-

Rodents (e.g., Sprague-Dawley rats)

-

Apparatus for measuring locomotor activity (e.g., open-field arena with video tracking) or loss of righting reflex.

Procedure:

-

Animal Acclimation: Animals are acclimated to the testing environment to reduce novelty-induced stress.

-

Drug Administration: Chloral betaine is dissolved or suspended in the vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

-

Assessment of Sedation (Locomotor Activity):

-

Immediately after administration, animals are placed in the open-field arena.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 30-60 minutes).

-

A significant reduction in locomotor activity compared to the control group indicates a sedative effect.

-

-

Assessment of Hypnosis (Loss of Righting Reflex):

-

Following drug administration, animals are periodically placed on their backs.

-

The inability of an animal to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating a hypnotic effect.

-

The latency to the onset of hypnosis and the duration of hypnosis are recorded.

-

Visualizations

Metabolic Pathway of Chloral Betaine

Caption: Metabolic pathway of chloral betaine.

Mechanism of Action at the GABA-A Receptor

Caption: Trichloroethanol's modulation of the GABA-A receptor.

Experimental Workflow for Sedative Assessment

References

- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 2. Discovery of chloral hydrate | PPTX [slideshare.net]

- 3. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]

- 5. Chloral betaine - Wikipedia [en.wikipedia.org]

- 6. Chloral betaine [medbox.iiab.me]

- 7. Chloral Betaine - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Journey of Cloral Betaine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloral betaine, a sedative-hynoptic agent, is a complex of chloral hydrate and betaine.[1] In vivo, it rapidly dissociates in the stomach to release its constituent components: chloral hydrate and betaine.[2] Consequently, the pharmacokinetic and metabolic profile of this compound is best understood by examining the individual fates of these two molecules. The primary pharmacological effects of this compound are attributed to trichloroethanol, the main active metabolite of chloral hydrate.[1] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound are predominantly dictated by its active metabolite, trichloroethanol. Due to the rapid conversion of chloral hydrate, the parent compound is often undetectable in plasma shortly after administration.[3]

Quantitative Pharmacokinetic Parameters of Trichloroethanol

The following table summarizes the key pharmacokinetic parameters of trichloroethanol following the administration of an enteric-coated modified-release capsule of this compound (CB) in healthy volunteers.[4] For comparative purposes, data from studies on chloral hydrate administration are also included, given the rapid dissociation of this compound in vivo.

| Parameter | Value (after this compound - CB) | Value (after Chloral Hydrate - Reference) | Unit | Citation |

| Cmax (Maximum Plasma Concentration) | 3279 | 2993 | ng/mL | [4] |

| Tmax (Time to Maximum Plasma Concentration) | 2.38 | 0.67 | h | [4] |

| Relative Bioavailability (vs. oral solution) | 101.6 | 94.8 (immediate release) | % | [4] |

| Terminal Half-life (t½) | 9.3 to 10.2 | ~8-13 | h | [4][5] |

| AUC (Area Under the Curve) | Data not available for CB. For Chloral Hydrate (1500 mg dose), AUC of free-trichloroethanol is ~115 | - | µM*h | [6] |

| Clearance | Data not available for CB or Chloral Hydrate. | - | - |

Pharmacokinetics of Betaine

Upon dissociation from this compound, the betaine component is expected to follow its known pharmacokinetic profile. The following table presents data from studies involving the oral administration of betaine.

| Parameter | Value (after oral Betaine) | Unit | Citation |

| Cmax | 0.94 (s.d. 0.19) | mmol/L | [7] |

| Tmax | 0.90 (s.d. 0.33) | h | [7] |

| Elimination Half-life (t½) | 14.38 (s.d. 7.17) | h | [7] |

| Renal Clearance | Low, ~4% of ingested dose excreted in urine | % | [8] |

Metabolism

The metabolism of this compound is a two-part process involving the metabolic fates of chloral hydrate and betaine.

Metabolism of Chloral Hydrate

Chloral hydrate is rapidly metabolized in the liver and erythrocytes. The primary metabolic pathway involves its reduction to the active metabolite, trichloroethanol, by alcohol dehydrogenase. A smaller fraction is oxidized to an inactive metabolite, trichloroacetic acid. Trichloroethanol can also be conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted.[3][5]

Metabolism of Betaine

Betaine is primarily eliminated through metabolism. It participates in the methionine cycle, where it donates a methyl group to homocysteine to form methionine and dimethylglycine.[9]

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacokinetic and metabolism studies of this compound and its components.

Human Pharmacokinetic Studies

Study Design:

-

Typically open-label, randomized, crossover trials in healthy volunteers.[4]

-

A washout period of at least 4 weeks between drug administrations is common.[4]

Drug Administration:

-

Oral administration of this compound capsules with a standardized volume of water.[4]

-

A reference formulation, such as an oral solution of chloral hydrate, is often used for bioavailability assessment.[4]

Blood Sampling:

-

Venous blood samples are collected at multiple time points post-administration. A typical schedule might be: pre-dose, and at 10, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, 144, 192, and 240 hours.[4]

-

Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.[4]

Analytical Methods for Metabolite Quantification

The quantification of trichloroethanol and trichloroacetic acid in biological matrices is crucial for pharmacokinetic analysis.

Gas Chromatography (GC):

-

Principle: Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

-

Sample Preparation: Extraction of the analytes from plasma or urine using an organic solvent like isooctane.[10][11] For trichloroacetic acid, it can be converted to its decarboxylation product, chloroform, for analysis.[11]

-

Detection: An electron capture detector (ECD) is commonly used for sensitive detection of these halogenated compounds.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: Separation of compounds by liquid chromatography followed by detection based on their mass-to-charge ratio. This method offers high sensitivity and specificity.

-

Sample Preparation: May involve protein precipitation followed by direct injection or solid-phase extraction for sample clean-up.[13]

-

Chromatography: A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column can be used for separation.[14]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of trichloroacetic acid.[14]

Conclusion

The in vivo behavior of this compound is characterized by its rapid dissociation into chloral hydrate and betaine. The sedative and hypnotic effects are primarily mediated by trichloroethanol, the active metabolite of chloral hydrate. Understanding the distinct pharmacokinetic and metabolic profiles of both chloral hydrate and betaine is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts. The methodologies outlined in this guide provide a framework for the robust evaluation of this compound and similar compounds.

References

- 1. Chloral betaine - Wikipedia [en.wikipedia.org]

- 2. drugfuture.com [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetics of chloral hydrate and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Methods for measuring trichloroethanol and trichloroacetic acid in blood and urine after exposure to trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scandinavian Journal of Work, Environment & Health - Methods for measuring trichloroethanol and trichloroacetic acid in blood and... [sjweh.fi]

- 12. cdc.gov [cdc.gov]

- 13. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC MS Method for Analysis of Trichloroacetic acid (TCA) on BIST A+ Column | SIELC Technologies [sielc.com]

A Technical Guide to the Dissociation of Cloral Betaine into Chloral Hydrate and Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloral betaine, a sedative-hypnotic drug, is a molecular complex formed between chloral hydrate and betaine.[1][2] Marketed under brand names such as Beta-Chlor and Somilan, it was developed to provide a more palatable and stable solid dosage form of the active therapeutic agent, chloral hydrate, which is known for its unpleasant taste and odor.[1][3] Upon administration, this compound rapidly dissociates to release chloral hydrate and betaine.[4] The pharmacological effects of this compound are primarily attributed to chloral hydrate, which is metabolized to the active compound trichloroethanol.[1][5] This document provides an in-depth technical overview of the dissociation process, relevant experimental protocols for its characterization, and the subsequent metabolic pathway of chloral hydrate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its dissociation products is fundamental for research and development. Key properties are summarized in the table below.

| Property | This compound | Chloral Hydrate | Betaine (Trimethylglycine) |

| Molecular Formula | C7H14Cl3NO4 | C2H3Cl3O2 | C5H11NO2 |

| Molar Mass | 282.54 g/mol [1][6] | 165.40 g/mol | 117.15 g/mol |

| Appearance | Colorless, hard prisms[3][7] | Colorless, transparent crystals | White crystalline powder |

| Melting Point | 122.5-124.5 °C[7][8] | ~57 °C[9] | Decomposes at ~310 °C |

| Solubility in Water | Soluble[3] | Very soluble[9] | Very soluble |

| CAS Number | 2218-68-0[1] | 302-17-0 | 107-43-7 |

| Synonyms | This compound (INN), Chloral betaine (USAN, BAN)[1] | 2,2,2-Trichloroethane-1,1-diol | N,N,N-trimethylglycinium[6] |

Dissociation of this compound

This compound is a co-crystal where chloral hydrate and betaine are held together by non-covalent interactions, likely strong hydrogen bonds between the hydroxyl groups of chloral hydrate and the carboxylate group of betaine.[3][10] In an aqueous environment, such as the gastrointestinal tract, this complex readily dissociates, releasing its constituent molecules.

Dissociation Pathway

The dissociation is a reversible equilibrium process, though in the physiological context of the stomach, the continuous absorption of chloral hydrate drives the reaction to completion.

This compound Dissociation Pathway

Experimental Protocols

The following section outlines methodologies for the synthesis of this compound and for the analysis of its dissociation.

Synthesis of this compound

This protocol is based on the methods described in the literature.[3][7]

Materials:

-

Betaine hydrate

-

Chloral hydrate

-

Water or Ethanol

-

Reaction vessel

-

Heating and stirring apparatus

Procedure:

-

Combine equimolar amounts of betaine hydrate and chloral hydrate in a reaction vessel.

-

Gently warm the mixture to approximately 60°C while stirring. An exothermic reaction should be observed, and the mixture will become a paste.

-

Continue to stir at 60°C for 30 minutes to ensure the reaction goes to completion.

-

Allow the mixture to cool, upon which it will solidify.

-

Recrystallize the solid product from a minimal amount of water or ethanol to yield pure, colorless prisms of this compound.

-

The resulting crystals can be dried and their melting point determined to confirm identity (expected: 122.5-124.5 °C).[7][8]

Quantification of Dissociation using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for studying the rate of dissociation by quantifying the appearance of chloral hydrate over time.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column.

-

Mobile phase: Acetonitrile-water mixture.[11]

-

This compound

-

Chloral hydrate reference standard

-

Simulated gastric fluid (or buffer of desired pH)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of chloral hydrate in the chosen dissolution medium.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Dissociation Experiment:

-

Dissolve a known amount of this compound in a defined volume of the dissolution medium (e.g., simulated gastric fluid) at a constant temperature.

-

At predetermined time intervals, withdraw aliquots of the sample.

-

Immediately analyze the aliquots by HPLC to determine the concentration of chloral hydrate.

-

-

Data Analysis: Use the calibration curve to determine the concentration of chloral hydrate at each time point. Plot the concentration of chloral hydrate versus time to determine the rate of dissociation.

HPLC Workflow for Dissociation Analysis

Metabolic Pathway of Chloral Hydrate

Following dissociation, chloral hydrate is absorbed and metabolized. The primary active metabolite, trichloroethanol, is responsible for the sedative effects through its interaction with GABA-A receptors.[5][9]

Metabolic Pathway of Chloral Hydrate

Conclusion

This compound serves as a stable and palatable prodrug form of chloral hydrate. Its rapid dissociation in aqueous environments is a critical step in its mechanism of action. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the dissociation kinetics and to quantify the release of the active compound. A thorough understanding of these principles is essential for the development and quality control of pharmaceutical formulations containing this compound.

References

- 1. Chloral betaine - Wikipedia [en.wikipedia.org]

- 2. A CHLORAL HYDRATE COMPLEX. CHLORAL BETAINE. (BETA-CHLOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]

- 4. medicines.org.uk [medicines.org.uk]

- 5. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 6. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 2218-68-0,this compound | lookchem [lookchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2019158044A1 - Method for determining chloral hydrate content by high-performance liquid phase chromatography - Google Patents [patents.google.com]

Cloral Betaine: A Comprehensive Technical Review of its Controlled Substance Status and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloral betaine, a sedative-hypnotic agent, is subject to regulatory control in numerous jurisdictions due to its pharmacological profile and potential for abuse. This technical guide provides an in-depth analysis of its status as a controlled substance, its mechanism of action, and the experimental methodologies used to characterize its effects. This compound is a chemical complex of chloral hydrate and betaine, which readily dissociates to release chloral hydrate after administration. The pharmacological activity of this compound is primarily attributable to its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of the GABA-A receptor. This document synthesizes the available scientific and regulatory information to serve as a comprehensive resource for professionals in the fields of pharmacology, toxicology, and drug development.

Regulatory Status: A Controlled Substance

This compound is classified as a controlled substance in several countries, reflecting concerns about its potential for abuse and dependence.

In the United States , this compound is designated as a Schedule IV controlled substance under the Controlled Substances Act.[1][2] This classification indicates a lower potential for abuse relative to substances in Schedule III but still warrants regulation due to the risk of physical or psychological dependence.

In Canada , while this compound is not explicitly listed in the Controlled Drugs and Substances Act, its parent compound, chloral hydrate , is a Schedule I prescription drug under the National Association of Pharmacy Regulatory Authorities (NAPRA) drug scheduling system.[3] This effectively controls its availability to the public.

In Australia , the scheduling of medicines and poisons is governed by the Poisons Standard.[4][5][6] While a specific entry for this compound is not prominent, the regulation of chloral hydrate as a prescription medicine would similarly restrict access to this compound.

The European Union does not have a single, unified classification for all psychoactive substances; instead, regulation is often handled at the individual member state level.[7][8][9][10] However, given its relationship to chloral hydrate, this compound is typically regulated as a prescription-only medicine in most European countries.

Pharmacology and Mechanism of Action

This compound itself is pharmacologically inactive. Following oral administration, it dissociates in the gastrointestinal tract into chloral hydrate and betaine.[11] Chloral hydrate is rapidly absorbed and metabolized, primarily in the liver and erythrocytes, to its active metabolite, 2,2,2-trichloroethanol .[12][13]

The sedative and hypnotic effects of this compound are mediated by the action of trichloroethanol on the central nervous system. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain.[12][14] By binding to a site on the GABA-A receptor complex, distinct from the GABA binding site, trichloroethanol enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in central nervous system depression.

The metabolic pathway and mechanism of action are illustrated in the following diagram:

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology and toxicology of this compound and its metabolites.

| Parameter | Species | Value | Reference(s) |

| Oral LD50 (Chloral Hydrate) | Mouse (male) | 1442 mg/kg | [15] |

| Mouse (female) | 1265 mg/kg | [15] | |

| Rat | 479 mg/kg | [16] | |

| Intraperitoneal LD50 (Chloral Hydrate) | Mouse | 400 mg/kg | [17] |

| Rat | 580 mg/kg | [17] |

| Parameter | Species | Value | Notes | Reference(s) |

| EC50 (Trichloroethanol) | Mouse Hippocampal Neurons | 3.0 ± 1.4 mM | For potentiation of GABA-activated current | [18] |

| Hypnotic ED50 (Propofol) | Mouse | 16.70 mg/kg | For comparison of hypnotic potency assessment | [19] |

| Anesthetic ED50 (Propofol) | Mouse | 25.02 mg/kg | For comparison of anesthetic potency assessment | [19] |

| Parameter | Human | Value | Reference(s) |

| Half-life (Chloral Hydrate) | Plasma | < 1 hour | [20] |

| Half-life (Trichloroethanol) | Plasma | 9.3 - 10.2 hours | [21] |

| Half-life (Trichloroacetic Acid) | Plasma | 89 - 94 hours | [21] |

| Time to Peak Plasma Concentration (Trichloroethanol) | Oral administration | ~1 hour | [21] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological and toxicological properties of this compound and its metabolites.

Acute Oral Toxicity (LD50) Determination in Rodents (OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral toxicity of a substance.

Procedure:

-

Dose Selection: An initial dose is selected, typically near the estimated LD50.

-

Animal Dosing: A single animal is dosed with the selected amount of the test substance.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 48 hours).

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a set factor.

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Stopping Criteria: The test is stopped when one of the following criteria is met:

-

Three consecutive animals survive at the upper dose limit.

-

Five reversals in outcome (e.g., survival followed by death) occur.

-

A certain number of animals have been tested after the first reversal.

-

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[20][22]

In Vivo Assessment of Sedative-Hypnotic Effect in Mice (Loss of Righting Reflex)

This protocol is used to determine the effective dose (ED50) for hypnosis.

Procedure:

-

Animal Groups: Mice are divided into groups, with each group receiving a different dose of the test substance (e.g., trichloroethanol) or a vehicle control.

-

Drug Administration: The substance is administered, typically via intraperitoneal or intravenous injection.

-

Assessment of Righting Reflex: At a set time after administration, each mouse is placed on its back. The inability of the mouse to right itself (i.e., return to a prone position) within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating a hypnotic state.[19]

-

Data Analysis: The percentage of mice in each dose group that exhibit a loss of the righting reflex is recorded. A dose-response curve is then generated, and the ED50 (the dose at which 50% of the animals lose their righting reflex) is calculated using probit analysis.[19]

In Vitro Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the GABA-A receptor.

References

- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. napra.ca [napra.ca]

- 4. Scheduling of medicines and poisons | healthdirect [healthdirect.gov.au]

- 5. The Poisons Standard and scheduling of medicines and chemicals | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 6. Standard for the Uniform Scheduling of Medicines and Poisons - Wikipedia [en.wikipedia.org]

- 7. New psychoactive substances – the current situation in Europe (European Drug Report 2025) | www.euda.europa.eu [euda.europa.eu]

- 8. Perspectives on drugs: legal approaches to controlling new psychoactive substances | www.euda.europa.eu [euda.europa.eu]

- 9. New psychoactive substances – the current situation in Europe (European Drug Report 2024) | www.euda.europa.eu [euda.europa.eu]

- 10. New psychoactive substances – the current situation in Europe (European Drug Report 2023) | www.euda.europa.eu [euda.europa.eu]

- 11. medicines.org.uk [medicines.org.uk]

- 12. Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Propofol and ethanol produce additive hypnotic and anesthetic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 21. Chloral hydrate - Canada.ca [canada.ca]

- 22. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Sedative-Hypnotic Properties of Cloral Betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloral betaine, a chemical complex of chloral hydrate and betaine, functions as a sedative-hypnotic agent. Upon oral administration, it readily dissociates to release chloral hydrate, which is then rapidly metabolized to its active form, trichloroethanol. The sedative and hypnotic effects of this compound are therefore attributable to the pharmacological actions of trichloroethanol. This metabolite modulates several key neurotransmitter systems in the central nervous system, primarily through the potentiation of GABA-A receptors, inhibition of NMDA receptors, and modulation of 5-HT3 receptors. This technical guide provides a comprehensive overview of the sedative-hypnotic properties of this compound, detailing its mechanism of action, pharmacokinetics, and available clinical data. It includes structured data presentations, detailed experimental protocols for the evaluation of sedative-hypnotics, and visualizations of the core signaling pathways.

Introduction

This compound (C₇H₁₄Cl₃NO₄) is a sedative-hypnotic drug that was introduced as a safer alternative to chloral hydrate, aiming to reduce gastric irritation.[1][2] It is a complex of chloral hydrate and betaine, which dissociates in the stomach to release its constituent components.[3] The therapeutic effects of this compound are mediated by chloral hydrate's active metabolite, trichloroethanol.[2][4]

This guide delves into the technical aspects of this compound's sedative-hypnotic properties, providing a resource for researchers and professionals in drug development.

Mechanism of Action

The sedative-hypnotic effects of this compound are not exerted by the compound itself, but by trichloroethanol, the primary active metabolite of chloral hydrate.[4] Trichloroethanol modulates the activity of several ligand-gated ion channels in the central nervous system, leading to a depression of neuronal excitability.

The principal mechanisms include:

-

Potentiation of GABA-A Receptors: Trichloroethanol enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It increases the amplitude and prolongs the duration of Cl- currents activated by GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[1]

-

Inhibition of NMDA Receptors: Trichloroethanol inhibits the function of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors involved in excitatory neurotransmission. This inhibition is non-competitive and contributes to the overall CNS depressant effect.[5]

-

Modulation of 5-HT3 Receptors: Trichloroethanol potentiates the ion current mediated by serotonin type 3 (5-HT3) receptors. This action is thought to contribute to the complex sedative and hypnotic effects of the drug.[4]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed following oral administration, with effects starting within 30 minutes.[4] | [4] |

| Metabolism | This compound dissociates into chloral hydrate and betaine. Chloral hydrate is rapidly metabolized by the liver, erythrocytes, and other tissues to the active metabolite, trichloroethanol.[4] | [4] |

| Active Metabolite | Trichloroethanol | [2][4] |

| Plasma Half-life (Trichloroethanol) | 4 to 12 hours in adults.[4] | [4] |

| Protein Binding (Active Metabolite) | 70% to 80% | [4] |

| Excretion | Excreted in the urine as trichloroethanol and its glucuronide, and as trichloroacetic acid.[3] | [3] |

Pharmacodynamics

| Parameter | Effect | Reference |

| Sleep Latency | Decreases the time to fall asleep.[4] | [4] |

| Number of Awakenings | Reduces the number of awakenings during the night.[4] | [4] |

| REM/Non-REM Sleep | Does not significantly alter the ratio of REM to Non-REM sleep.[4] | [4] |

| Duration of Action | 4 to 8 hours.[4] | [4] |

Clinical Efficacy

Quantitative clinical data specifically for this compound is limited. The available information is largely derived from studies on its active component, chloral hydrate.

A recent open-label trial on chloral hydrate (RESTORE) in adults with severe insomnia demonstrated a significant improvement in the Insomnia Severity Index (ISI) score after 14 days of treatment.[4] Full data from this study are anticipated in 2025.[4]

An older double-blind, crossover study in geriatric insomniacs, however, found that chloral hydrate (250 mg and 500 mg) was not significantly more effective than placebo in improving subjectively estimated sleep latency and reducing the number of awakenings.[2]

Table 1: Summary of a Clinical Trial on Chloral Hydrate in Geriatric Insomnia

| Treatment | Change in Sleep Latency (Subjective) | Change in Number of Awakenings (Subjective) |

| Chloral Hydrate (250 mg) | Not significantly different from placebo | Not significantly different from placebo |

| Chloral Hydrate (500 mg) | Not significantly different from placebo | Not significantly different from placebo |

| Triazolam (0.25 mg) | Improved compared to placebo | - |

| Triazolam (0.50 mg) | Significantly decreased | Significantly lower than placebo and chloral hydrate 500 mg |

| Placebo | Baseline | Baseline |

| Data adapted from a study in 27 geriatric patients with a mean age of 70 years.[2] |

Safety and Tolerability

The adverse effects of this compound are primarily those of chloral hydrate.

Table 2: Common Adverse Events Associated with Chloral Hydrate

| Adverse Event Category | Specific Events |

| Gastrointestinal | Gastric irritation, nausea, vomiting |

| Neurological | Drowsiness, confusion, ataxia, paradoxical excitement |

| Cardiovascular | Bradycardia, cardiac arrhythmias (with overdose) |

| Other | Skin rash, eosinophilia |

| Data compiled from various sources.[6][7] |

Experimental Protocols

The evaluation of sedative-hypnotic drugs like this compound involves a range of preclinical and clinical experimental protocols.

Preclinical Evaluation

-

Open-Field Test: This test assesses general locomotor activity and exploratory behavior in rodents. A decrease in movement and rearing is indicative of a sedative effect.

-

Procedure: A rodent is placed in a novel, open arena, and its movements are tracked for a defined period (e.g., 5-10 minutes). Parameters measured include distance traveled, time spent in the center versus the periphery, and frequency of rearing.

-

-

Rota-Rod Test: This protocol evaluates motor coordination and balance. An impairment in the ability of a rodent to remain on a rotating rod suggests a sedative or muscle-relaxant effect.

-

Procedure: Animals are placed on a rotating rod, and the latency to fall off is recorded. The speed of rotation can be constant or accelerating.

-

-

Thiopental-Induced Sleeping Time: This method assesses the hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of thiopental.

-

Procedure: Animals are pre-treated with the test compound or vehicle, followed by an injection of thiopental. The time from the loss to the regaining of the righting reflex is measured as the sleeping time.

-

Clinical Evaluation

-

Polysomnography (PSG): This is the gold standard for objectively measuring sleep architecture.

-

Procedure: PSG involves the continuous monitoring of multiple physiological parameters during sleep, including brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and respiratory effort. Key outcome measures include sleep latency (time to fall asleep), wake after sleep onset (WASO), total sleep time (TST), and the duration of different sleep stages.

-

-

Multiple Sleep Latency Test (MSLT): The MSLT is used to objectively measure the degree of daytime sleepiness.

-

Procedure: The test consists of several opportunities to nap (e.g., five 20-minute naps at 2-hour intervals) during the day. The primary measure is the average time it takes to fall asleep across all naps.

-

-

Subjective Sleep Questionnaires: Standardized questionnaires are used to assess a patient's perception of their sleep.

-

Examples: The Insomnia Severity Index (ISI) and the Pittsburgh Sleep Quality Index (PSQI) are commonly used to evaluate the subjective severity and impact of insomnia.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Conclusion

This compound exerts its sedative-hypnotic effects through its active metabolite, trichloroethanol, which modulates key neurotransmitter systems in the brain. While its mechanism of action is relatively well-understood, there is a notable lack of recent, high-quality clinical trial data to definitively quantify its efficacy and safety profile in the treatment of insomnia in adults. The available data, primarily from studies on chloral hydrate, suggest a modest and potentially inconsistent hypnotic effect. Future research, including the full results of ongoing trials, is needed to better delineate the therapeutic role of this compound in the contemporary management of severe insomnia. This guide provides a foundational understanding for researchers and clinicians involved in the study and development of sedative-hypnotic agents.

References

- 1. Sleep Disorders [enotes.tripod.com]

- 2. The efficacy of triazolam and chloral hydrate in geriatric insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmanovia.com [pharmanovia.com]

- 5. Daytime Variation of Chloral Hydrate-Associated Sedation Outcomes: A Propensity-Matched Cohort Study | MDPI [mdpi.com]

- 6. isrctn.com [isrctn.com]

- 7. Chloral hydrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preoperative Sedation in Animal Models Using Chloral Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral betaine, a complex of chloral hydrate and betaine, serves as a solid, orally administered sedative and hypnotic agent. Its pharmacological effects are mediated through the in vivo release of chloral hydrate, which is subsequently metabolized to the active compound, trichloroethanol. These application notes provide a comprehensive guide for the use of chloral betaine for preoperative sedation in animal models, with a primary focus on the active component, chloral hydrate, due to the extensive availability of research data.

Chloral betaine was developed to offer a more palatable and stable alternative to the liquid form of chloral hydrate, which is known for its unpleasant taste and odor.[1] Upon oral administration, chloral betaine dissociates, releasing chloral hydrate, which is then rapidly absorbed and converted to trichloroethanol. Trichloroethanol enhances the activity of the GABA-A receptor in the central nervous system, leading to sedation and hypnosis.[2][3]

It is crucial to note that while chloral betaine provides a convenient oral dosage form, the vast majority of preclinical research has been conducted using chloral hydrate administered via various routes. Therefore, the protocols and data presented herein are largely based on studies involving chloral hydrate. Researchers should consider chloral betaine as a prodrug of chloral hydrate for oral administration routes and adjust dosages accordingly based on molar equivalence.

Data Presentation

Table 1: Recommended Dosages of Chloral Hydrate for Sedation and Anesthesia in Various Animal Models

| Animal Model | Route of Administration | Recommended Dose (mg/kg) | Expected Effect | Reference(s) |

| Rat | Intraperitoneal (IP) | 300 - 450 | Sedation to light anesthesia | [4] |

| Intravenous (IV) | 200 - 300 | Surgical anesthesia | [4] | |

| Mouse | Intraperitoneal (IP) | 300 - 400 | Sedation | |

| Guinea Pig | Intraperitoneal (IP) | 400 | Surgical anesthesia | [4] |

| Dog | Oral | 500 | Sedation | [5] |

| Intravenous (IV) | 125 - 300 | Sedation to deep anesthesia | [4] | |

| Horse | Intravenous (IV) | 20 - 80 | Sedation | [4] |

| Cattle | Oral | 100 - 150 (grams total) | Sedation | [4] |

| Intravenous (IV) | 50 - 70 | Anesthesia | [4] |

Note: These dosages are approximate and may require adjustment based on the specific strain, age, and health status of the animal. Intraperitoneal administration of chloral hydrate can cause peritonitis and should be used with caution.[4][6]

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Male B6C3F1 Mice (Intravenous Administration)

| Parameter | Chloral Hydrate | Trichloroethanol (TCOH) | Trichloroethanol Glucuronide (TCOG) | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) |

| Terminal Half-life (t½) | 5 - 24 min | 0.2 - 0.7 hr | 0.2 - 0.7 hr | Slowly cleared | Slowly cleared |

| Systemic Clearance | 7.6 - 36.0 L/kg-hr (dose-dependent) | - | - | - | - |

| Time to Peak Concentration (Tmax) | N/A (IV) | Rapid | Rapid | Rapid | Rapid |

Data adapted from Abbas R, et al. (1996). Drug Metab Dispos.

Table 3: Physiological Effects of Intravenous Chloral Hydrate Anesthesia in Male Sprague-Dawley Rats

| Parameter | Unanesthetized (Baseline) | Anesthetized |

| Heart Rate (beats/min) | - | 384 ± 24.0 |

| Respiratory Rate (breaths/min) | - | 108 ± 5.40 |

| Tail Withdrawal Latency (seconds) | ~10 | Significantly increased (often >30) |

Data adapted from Ward-Flanagan R, Dickson CT (2023). PLoS ONE.

Experimental Protocols

Protocol 1: Oral Administration of Chloral Betaine for Sedation in Rats

Objective: To induce a state of sedation suitable for minor, non-painful procedures (e.g., imaging, examinations).

Materials:

-

Chloral betaine tablets

-

Mortar and pestle

-

Distilled water or appropriate vehicle

-

Gavage needles (size appropriate for the rat)

-

Syringes

-

Animal scale

Procedure:

-

Dosage Calculation: Calculate the required dose of chloral betaine based on the desired dose of chloral hydrate. The molecular weight of chloral betaine is approximately 282.55 g/mol , and that of chloral hydrate is 165.4 g/mol . Therefore, to achieve a specific dose of chloral hydrate, the dose of chloral betaine will need to be proportionally higher.

-

Preparation of Dosing Solution:

-

Crush the required number of chloral betaine tablets into a fine powder using a mortar and pestle.

-

Suspend the powder in a known volume of distilled water or other suitable vehicle to achieve the desired final concentration. Ensure the suspension is homogenous before each administration.

-

-

Animal Preparation:

-

Weigh the rat accurately to determine the correct volume of the dosing solution to administer.

-

Gently restrain the rat.

-

-

Administration:

-

Administer the chloral betaine suspension via oral gavage using a syringe and an appropriately sized gavage needle.

-

Administer the solution slowly to prevent regurgitation and aspiration.

-

-

Monitoring:

-

Place the animal in a clean, quiet cage and monitor for the onset of sedation. This typically occurs within 30-60 minutes.[5]

-

Assess the depth of sedation by observing the animal's posture, righting reflex, and response to gentle stimuli.

-

Monitor respiratory rate and body temperature. Provide supplemental heat if necessary to prevent hypothermia.

-

Protocol 2: Intravenous Administration of Chloral Hydrate for Surgical Anesthesia in Rats

Objective: To induce a level of surgical anesthesia suitable for invasive procedures.

Materials:

-

Chloral hydrate crystals

-

Sterile saline (0.9% NaCl)

-

Syringes and needles (e.g., 25-27 gauge)

-

Intravenous catheter (optional, for prolonged procedures)

-

Animal scale

-

Heating pad

Procedure:

-

Preparation of Anesthetic Solution:

-

Prepare a fresh solution of chloral hydrate in sterile saline. A common concentration is 4% (40 mg/mL). Ensure the crystals are fully dissolved.

-

-

Animal Preparation:

-

Weigh the rat accurately.

-

Induce initial light anesthesia using a short-acting inhalant anesthetic (e.g., isoflurane) to facilitate intravenous access.

-

Place an intravenous catheter in the lateral tail vein if continuous infusion is planned.

-

-

Administration:

-

Administer an initial bolus dose of chloral hydrate (e.g., 200 mg/kg) intravenously.

-

Administer the solution slowly over 1-2 minutes.

-

-

Monitoring and Maintenance:

-

Place the animal on a heating pad to maintain body temperature.

-

Continuously monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a withdrawal reflex indicates a surgical plane of anesthesia.

-

Monitor heart rate and respiratory rate.

-

For prolonged procedures, a continuous intravenous infusion of chloral hydrate (e.g., 150 mg/kg/hour) can be used to maintain anesthesia.

-

Administer supplemental boluses of chloral hydrate as needed to maintain the desired anesthetic depth.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic and signaling pathway of chloral betaine.

Caption: General experimental workflow for preoperative sedation.

Important Considerations and Safety Precautions

-

Poor Analgesic Properties: Chloral hydrate is generally considered to be a poor analgesic.[4] For painful procedures, it should be used in combination with an appropriate analgesic agent.

-

Route of Administration: Intraperitoneal injection of chloral hydrate is known to cause chemical peritonitis, adynamic ileus, and gastric ulcers in rodents.[4][6] The intravenous route is preferred to avoid these complications. Oral administration of chloral betaine is a suitable alternative for sedation, but its use for inducing surgical anesthesia may be less reliable due to variable absorption.

-

Narrow Safety Margin: The anesthetic dose of chloral hydrate is close to the lethal dose. Accurate dosing and careful monitoring are essential to prevent overdose, which can lead to severe respiratory and cardiovascular depression.[4]

-

Thermoregulation: Chloral hydrate can impair thermoregulation. It is important to monitor the animal's body temperature and provide a supplemental heat source to prevent hypothermia.

-

Drug Interactions: Chloral hydrate can potentiate the effects of other central nervous system depressants, such as barbiturates and opioids.[4]

-

Regulatory Status: The use of chloral hydrate in laboratory animals may be subject to institutional and national regulations. Researchers should consult their Institutional Animal Care and Use Committee (IACUC) or equivalent body for guidance.

References

- 1. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]

- 2. Chloral betaine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A review of laboratory animal anesthesia with chloral hydrate and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Cloral Betaine in Neurodevelopmental Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloral betaine, a compound that dissociates into chloral hydrate and betaine upon administration, has a history of clinical use for short-term management of severe insomnia in adolescents with neurodevelopmental disorders.[1][2][3] Its primary sedative and hypnotic effects are mediated by trichloroethanol, the active metabolite of chloral hydrate, which acts as a positive allosteric modulator of GABA-A receptors.[1][4] While its clinical application is established, its utility as a research tool in preclinical models of neurodevelopmental disorders is an area of growing interest, particularly for understanding the roles of GABAergic signaling and one-carbon metabolism in neurodevelopment.

These application notes provide a comprehensive overview of the mechanisms of action of this compound's components and detailed protocols for its use in a research setting.

Mechanism of Action

This compound is a complex of chloral hydrate and betaine (trimethylglycine).[5] In the body, it readily dissociates, and its pharmacological effects are attributable to its individual components.

-

Chloral Hydrate Component: The primary sedative effect is derived from chloral hydrate, which is rapidly metabolized to trichloroethanol.[1] Trichloroethanol potentiates the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1][4] This potentiation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.[4] Dysregulation of GABAergic signaling is implicated in various neurodevelopmental disorders. However, prolonged use of chloral hydrate has raised concerns due to its potential to disrupt neurodevelopment through pathways involving N-methyl-D-aspartate (NMDA) receptors and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[6][7][8]

-

Betaine Component: Betaine is a methyl donor involved in the conversion of homocysteine to methionine.[9] Elevated homocysteine levels have been associated with autism spectrum disorder.[9] Research suggests that betaine may ameliorate autism-like behaviors in animal models by reducing homocysteine levels.[9] Additionally, betaine has been shown to modulate GABA homeostasis by acting on the GABA transporter GAT1, potentially protecting against excitotoxicity.[10][11][12]

Signaling Pathways

The components of this compound influence key signaling pathways relevant to neurodevelopment.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the clinical and preclinical use of chloral hydrate, the active sedative component of this compound.

| Parameter | Value | Context | Reference |

| Clinical Dosage (Insomnia) | |||

| Initial Dose (Children) | 50 mg/kg | For sedation for painless procedures. | [13] |

| Maximum Dose (Children) | 100 mg/kg or 2g total | For sedation for painless procedures. | [13] |

| Treatment Duration | Maximum 2 weeks | For severe insomnia in adolescents with neurodevelopmental disorders. | [2][3] |

| Pharmacokinetics | |||

| Onset of Action | Within 30 minutes | Oral administration of chloral hydrate. | [1] |

| Duration of Action | 4 to 8 hours | Oral administration of chloral hydrate. | [1] |

| Preclinical Data (Betaine) | |||

| GAT1 Modulation (in vitro) | 0.1 mM | Concentration at which betaine shows inhibitory effect on GABA transport. | [10] |

Experimental Protocols

Due to the limited availability of specific preclinical research protocols for this compound, the following are adapted from studies on its components, chloral hydrate and betaine, and are intended to serve as a starting point for research into neurodevelopmental disorders.

Protocol 1: Evaluation of Sedative and Anxiolytic Effects in a Mouse Model of Neurodevelopmental Disorder

Objective: To assess the dose-dependent sedative and anxiolytic effects of this compound in a relevant mouse model (e.g., BTBR T+ Itpr3tf/J for autism-like behaviors or a genetic model for a specific disorder).

Materials:

-

This compound (synthesized or commercially acquired)

-

Sterile saline solution (0.9% NaCl)

-

Mouse model of a neurodevelopmental disorder and wild-type controls

-

Open field test apparatus

-

Elevated plus maze

-

Animal scale

-

Oral gavage needles

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Drug Preparation: Prepare fresh solutions of this compound in sterile saline on each day of testing. A range of doses should be tested (e.g., 25, 50, 100 mg/kg, based on the chloral hydrate component).

-

Administration: Administer this compound or vehicle (saline) via oral gavage.

-

Open Field Test (30 minutes post-administration):

-

Place each mouse in the center of the open field arena.

-

Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for 15 minutes using an automated tracking system.

-

Reduced locomotion and increased time in the periphery are indicative of sedative effects.

-

-

Elevated Plus Maze (45 minutes post-administration):

-

Place each mouse in the center of the elevated plus maze, facing an open arm.

-

Record the time spent in the open arms versus the closed arms for 5 minutes.

-

An increase in the time spent in the open arms suggests an anxiolytic effect.

-

-

Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control in both the neurodevelopmental model and wild-type mice.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. gov.uk [gov.uk]

- 3. medicines.org.uk [medicines.org.uk]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Chloral betaine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betaine ameliorates prenatal valproic-acid-induced autism-like behavioral abnormalities in mice by promoting homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the crucial role of betaine: modulation of GABA homeostasis via SLC6A1 transporter (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [nanion.de]

- 12. Unveiling the crucial role of betaine: modulation of GABA homeostasis via SLC6A1 transporter (GAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effectiveness of Chloral Hydrate on Brain MRI in Children with Developmental Delay/Intellectual Disability Comparing with Normal Intelligence: Single Tertiary Center Experience [mdpi.com]

Application of Cloral Betaine in Insomnia Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloral betaine, a complex of chloral hydrate and betaine, serves as a prodrug to chloral hydrate, which is metabolized to the active hypnotic agent trichloroethanol. Historically used for the short-term treatment of severe insomnia, its application in preclinical research models is crucial for understanding its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing this compound and its active metabolite, chloral hydrate, in established rodent models of insomnia. The primary mechanism of action involves the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor complex by trichloroethanol, leading to central nervous system depression and induction of sleep.

Mechanism of Action Signaling Pathway

The hypnotic effect of this compound is initiated after its dissociation and metabolic conversion. The active metabolite, trichloroethanol, allosterically modulates the GABA-A receptor, increasing the influx of chloride ions and causing hyperpolarization of the neuronal membrane. This enhancement of inhibitory neurotransmission is central to its sedative and hypnotic properties.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from a representative preclinical study investigating the hypnotic effects of chloral hydrate in mice. This data can serve as a reference for expected outcomes in similar research models.

| Parameter | Treatment Group | Dosage (mg/kg, i.p.) | Mean Sleeping Time (minutes) ± SEM | Reference |

| Sleeping Time | Control (Chloral Hydrate alone) | 250 | 25.5 ± 1.8 | [1] |

| Sleeping Time | 5-Hydroxytryptamine + Chloral Hydrate | 10 + 250 | 45.3 ± 2.5 | [1] |

| Sleeping Time | Adrenaline + Chloral Hydrate | 0.1 + 250 | 42.1 ± 2.9 | [1] |

| Sleeping Time | Noradrenaline + Chloral Hydrate | 0.1 + 250 | 38.7 ± 2.7 | [1] |

Experimental Protocols

Chloral Hydrate-Induced Sleep Potentiation Model in Mice

This model is used to evaluate the hypnotic effects of a substance by measuring its ability to induce sleep and prolong sleep duration.

Workflow:

Figure 2: Workflow for the chloral hydrate-induced sleep potentiation model.

Methodology:

-

Animals: Male ICR mice (20-25 g) are used. Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed ad libitum access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Drug Administration:

-

The control group receives an intraperitoneal (i.p.) injection of saline.

-

The test group receives an i.p. injection of chloral hydrate at a dose of 250 mg/kg.[1]

-

For studies investigating the potentiation of hypnotic effects, a test compound can be administered prior to the chloral hydrate injection.

-

-

Observation and Measurement:

-

Immediately after injection, each mouse is placed in an individual observation cage.

-

Sleep Latency: The time from the injection to the loss of the righting reflex is recorded. The loss of the righting reflex is confirmed when the animal does not right itself within 30 seconds when placed on its back.

-

Sleep Duration: The time from the loss of the righting reflex to its recovery is measured as the sleeping time. The recovery of the righting reflex is confirmed when the animal can right itself twice within 30 seconds.

-

-

Data Analysis: The mean sleep latency and sleep duration for each group are calculated and compared using appropriate statistical tests (e.g., t-test or ANOVA).

Caffeine-Induced Insomnia Model in Rodents

This model is used to study the effects of potential hypnotics on a state of hyperarousal.

Workflow:

Figure 3: Workflow for the caffeine-induced insomnia model.

Methodology:

-

Animals and Surgery: Male Sprague-Dawley rats (250-300 g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. Animals are allowed a recovery period of at least one week.

-

Baseline Recording: Baseline sleep-wake patterns are recorded for 24-48 hours to establish normal sleep architecture.

-

Insomnia Induction: Caffeine is administered intraperitoneally at a dose of 10-15 mg/kg at the beginning of the light (resting) phase to induce a state of wakefulness and disrupt sleep.

-

Treatment:

-

In a crossover design, animals are administered either vehicle or this compound/chloral hydrate at various doses following caffeine administration.

-

-

Sleep Recording and Analysis:

-

EEG and EMG are continuously recorded for several hours post-treatment.

-